2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(22-16-3-5-18-19(13-16)29-12-11-28-18)14-25-7-9-26(10-8-25)20-6-4-17(23-24-20)15-1-2-15/h3-6,13,15H,1-2,7-12,14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQSLIXWDNIWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step procedures. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various organic reactions. Common methods include:
Cyclization reactions: to form the pyridazine and piperazine rings.
Amidation reactions: to link the acetamide group.
Substitution reactions: to introduce the benzodioxin moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antidepressant Effects : The piperazine derivatives are known for their interaction with neurotransmitter receptors, particularly serotonin and dopamine pathways. Studies suggest that modifications to the piperazine structure can significantly alter their biological activity, indicating potential antidepressant effects .
- Anticancer Properties : Preliminary studies have shown that similar compounds with pyridazine structures can act as pro-apoptotic agents. This suggests that the compound might have potential as an anticancer therapeutic by inducing programmed cell death in cancer cells .
- Neuroprotective Effects : The presence of the benzodioxin moiety is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
Antidepressant Activity
A study involving various piperazine derivatives demonstrated that structural modifications could enhance their affinity for serotonin receptors. The compound's unique structure may lead to improved efficacy in treating depression compared to existing antidepressants.
Anticancer Research
In vitro studies on related pyridazine compounds revealed their ability to induce apoptosis in cancer cell lines. This suggests that the compound could be further investigated as a potential anticancer agent.
Neuroprotection
Research on benzodioxin derivatives has shown promising results in protecting neuronal cells from oxidative stress. The compound's ability to mitigate neurodegeneration makes it a candidate for further exploration in treating conditions like Alzheimer's disease.
Summary of Applications
| Application | Description | Potential Impact |
|---|---|---|
| Antidepressant | Modulates serotonin and dopamine pathways | Improved treatment for depression |
| Anticancer | Induces apoptosis in cancer cells | New therapeutic options for cancer |
| Neuroprotection | Protects neuronal cells from oxidative damage | Potential treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion channels: Modulation of ion channel activity to alter cellular signaling.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 6-cyclopropylpyridazine group distinguishes it from analogs with methoxybenzyl (5k) or fluorobenzyl (5m) substituents.
- Benzodioxin Integration : Unlike 5k and 5m, which use imidazothiazole systems, the target and the compound from share a benzodioxin moiety. This group’s electron-rich structure may improve solubility in polar solvents compared to purely aromatic systems.
Benzodioxin-Containing Analogs
The compound from (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide) shares the benzodioxin-acetamide framework with the target but substitutes the piperazine-linked pyridazine with a methoxyphenyl group. This difference likely alters pharmacokinetics:
- Lipophilicity : The methoxyphenyl group increases hydrophobicity (clogP ~3.5 estimated) compared to the target’s pyridazine (clogP ~2.8), affecting membrane permeability .
- Synthetic Accessibility : The target’s cyclopropylpyridazine synthesis may require specialized cyclopropanation steps, whereas methoxyphenyl analogs are simpler to derivatize, as seen in the 70–78% yields of compounds .
Heterocyclic Variations
describes N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, which replaces the piperazine-pyridazine system with a triazolylsulfanyl group. ~95 Ų for the target) .
Research Findings and Implications
- Physicochemical Properties : The target’s melting point is expected to be lower than analogs like 5o (216–218°C, ) due to reduced crystallinity from the flexible cyclopropyl group.
- Synthetic Challenges : The cyclopropylpyridazine synthesis may involve hazardous intermediates (e.g., diazomethane for cyclopropanation), contrasting with safer routes for methoxy/fluoro analogs .
- Structure-Activity Relationship (SAR) : Piperazine substituents critically modulate bioactivity. For example, chlorophenyl groups (5l, ) enhance halogen bonding, whereas the target’s cyclopropyl group may optimize steric interactions.
Biological Activity
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₅O
- Molecular Weight : 321.4 g/mol
This compound features a piperazine ring, a cyclopropylpyridazine moiety, and a benzodioxane structure, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively .
- Antimicrobial Activity : Similar derivatives have shown promising results against various pathogens, suggesting potential antibacterial or antifungal properties.
Enzyme Inhibition
A study evaluating the enzyme inhibitory potential of related compounds found that several derivatives exhibited significant inhibition against α-glucosidase and AChE. For instance, compounds derived from 2,3-dihydro-1,4-benzodioxane demonstrated substantial inhibitory activity against yeast α-glucosidase with IC₅₀ values ranging from 1.35 to 2.18 μM .
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Compound A | α-Glucosidase | 1.35 |
| Compound B | AChE | 2.18 |
Cytotoxicity Assays
In vitro studies on human embryonic kidney (HEK-293) cells indicated that the most active compounds were non-toxic, which is critical for therapeutic development .
Case Studies
A notable case study involved the synthesis and biological evaluation of various benzodioxane derivatives. The findings suggested that these compounds could serve as leads for further drug development targeting metabolic disorders and neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound with high purity?
- Answer: Synthesis typically involves coupling the piperazine-pyridazine core with the benzodioxin acetamide moiety via nucleophilic substitution or amide bond formation. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to minimize side products. For purification, use column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) and validate purity via HPLC (≥98%) and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound?
- Answer: Employ a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and piperazine ring conformation .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Answer: Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors due to the piperazine moiety) and cell viability tests (MTT assay) to assess cytotoxicity. Use HEK-293 or SH-SY5Y cell lines for neuropharmacological studies .
Advanced Research Questions
Q. How can experimental design address contradictory data in receptor affinity studies?
- Answer: Contradictions may arise from assay conditions (e.g., buffer pH, ion concentration) or receptor isoform specificity. Conduct:
- Dose-response curves across multiple concentrations (1 nM–10 µM) to validate EC₅₀/IC₅₀ values .
- Kinetic binding assays (e.g., surface plasmon resonance) to differentiate competitive vs. allosteric binding .
- Computational docking (AutoDock Vina) to model ligand-receptor interactions and identify key residues .
Q. What strategies optimize pharmacokinetic properties without altering target affinity?
- Answer: Modify the cyclopropyl or benzodioxin groups to enhance metabolic stability:
- Introduce electron-withdrawing substituents (e.g., fluorine) on the pyridazine ring to reduce CYP450-mediated oxidation .
- Assess logP (via shake-flask method) and aqueous solubility (UV-Vis) to balance lipophilicity and bioavailability .
Q. How to resolve discrepancies in in vivo vs. in vitro efficacy data?
- Answer: Discrepancies may stem from poor blood-brain barrier (BBB) penetration or active metabolites. Use:
- PAMPA-BBB assay to predict CNS permeability .
- LC-MS/MS to quantify parent compound and metabolites in plasma/brain homogenates .
- Pharmacodynamic modeling (e.g., PK/PD integration) to correlate exposure and effect .
Methodological Challenges and Solutions
Q. What analytical techniques detect trace impurities in scaled-up synthesis?
- Answer: Implement UPLC-QTOF-MS for high-sensitivity impurity profiling. Compare batch data to reference standards (e.g., CRDC subclass RDF2050107 for particle technology) and apply ICH Q3A guidelines for qualification thresholds .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
